3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one
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Overview
Description
3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-2-methylpyrazole with suitable reagents to form the desired pyrazolo[1,5-a]pyrazine ring system. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cyclization Reactions: Further cyclization can lead to the formation of more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolo[1,5-a]pyrazines, while oxidation and reduction reactions can produce oxides or reduced derivatives, respectively .
Scientific Research Applications
3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of 3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The pathways involved can include inhibition of signal transduction or interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-2-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-4-one
- 3-bromo-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Uniqueness
3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one is unique due to its specific substitution pattern and ring structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry .
Properties
CAS No. |
1301714-27-1 |
---|---|
Molecular Formula |
C7H8BrN3O |
Molecular Weight |
230.1 |
Purity |
95 |
Origin of Product |
United States |
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